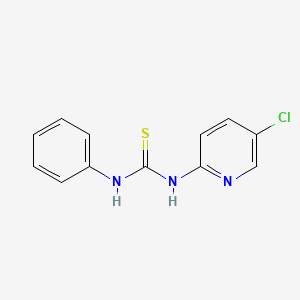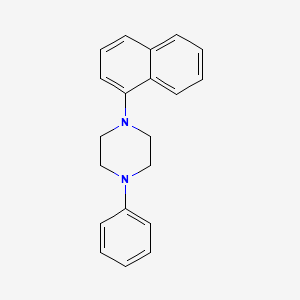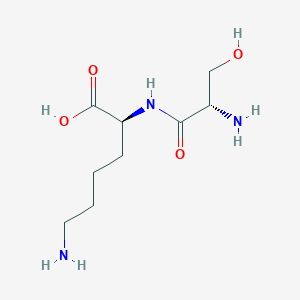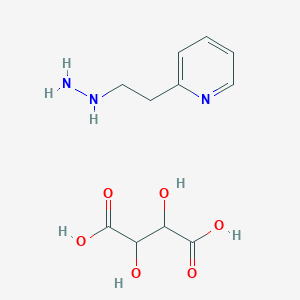
2-(2-Hydrazinoethyl)pyridine tartrate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydrazinoethyl)pyridine tartrate hydrate is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a hydrazine group attached to a pyridine ring, along with a tartrate hydrate component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinoethyl)pyridine tartrate hydrate typically involves the reaction of pyridine halides with hydrazine hydrate. One common method is the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes mixing pyridine halide with hydrazine hydrate in the presence of a solvent and a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydrazinoethyl)pyridine tartrate hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydrazinoethyl)pyridine tartrate hydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Hydrazinoethyl)pyridine tartrate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction is critical for understanding the compound’s potential therapeutic applications and its role in enzyme function analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Hydrazinoethyl)pyridine tartrate hydrate include:
2-Hydrazinopyridine: A closely related compound with similar chemical properties and applications.
2-(2-Hydrazinylethyl)pyridine: Another similar compound used in various chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hydrazine group and a pyridine ring, along with the tartrate hydrate component. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
21256-42-8 |
|---|---|
Molekularformel |
C11H17N3O6 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;2-pyridin-2-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3.C4H6O6/c8-10-6-4-7-3-1-2-5-9-7;5-1(3(7)8)2(6)4(9)10/h1-3,5,10H,4,6,8H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
IARFDONYSWMFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCNN.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


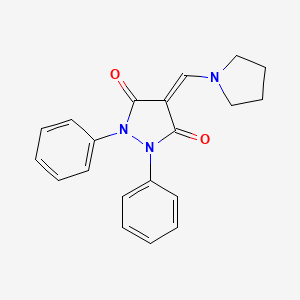
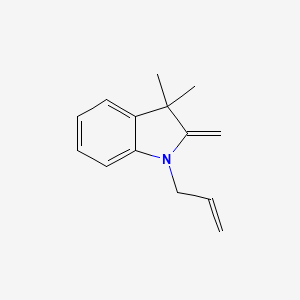
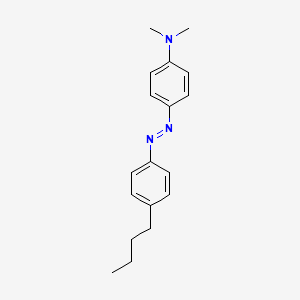
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
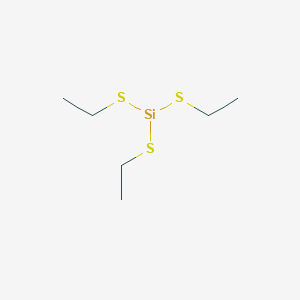

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

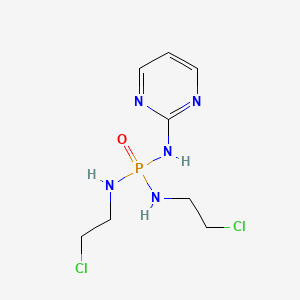

![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
